3-(2-Furylmethyl)-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one
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Overview
Description
3-(2-Furylmethyl)-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that features a thiazolidinone core. Compounds with this structure are often studied for their potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Furylmethyl)-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2-furylmethylamine with 8-quinolinecarboxaldehyde in the presence of a thioamide. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, similar compounds are often synthesized using batch or continuous flow processes. These methods ensure high yield and purity, which are essential for pharmaceutical applications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazolidinone ring.
Reduction: Reduction reactions may target the quinoline moiety, potentially converting it to a dihydroquinoline derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce dihydro derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-(2-Furylmethyl)-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one is studied for its potential as a building block for more complex molecules. Its unique structure allows for various chemical modifications.
Biology
Biologically, this compound is investigated for its potential antimicrobial and anticancer activities. Studies have shown that similar thiazolidinone derivatives can inhibit the growth of certain bacteria and cancer cell lines.
Medicine
In medicine, the compound’s potential therapeutic effects are of interest. Researchers are exploring its use as a lead compound for developing new drugs targeting specific diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 3-(2-Furylmethyl)-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For example, it may inhibit enzymes critical for bacterial cell wall synthesis or interfere with DNA replication in cancer cells. The exact pathways and targets can vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
3-(2-Furylmethyl)-2-thioxo-1,3-thiazolidin-4-one: Lacks the quinoline moiety but shares the thiazolidinone core.
5-(8-Quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one: Similar structure but without the furylmethyl group.
Uniqueness
3-(2-Furylmethyl)-5-(8-quinolylmethylene)-2-thioxo-1,3-thiazolidin-4-one is unique due to the presence of both the furylmethyl and quinoline groups, which may confer enhanced biological activity compared to its simpler analogs.
Properties
Molecular Formula |
C18H12N2O2S2 |
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Molecular Weight |
352.4 g/mol |
IUPAC Name |
(5Z)-3-(furan-2-ylmethyl)-5-(quinolin-8-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C18H12N2O2S2/c21-17-15(24-18(23)20(17)11-14-7-3-9-22-14)10-13-5-1-4-12-6-2-8-19-16(12)13/h1-10H,11H2/b15-10- |
InChI Key |
IBKPXFLKWHOZRL-GDNBJRDFSA-N |
Isomeric SMILES |
C1=CC2=C(C(=C1)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)N=CC=C2 |
Canonical SMILES |
C1=CC2=C(C(=C1)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)N=CC=C2 |
Origin of Product |
United States |
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